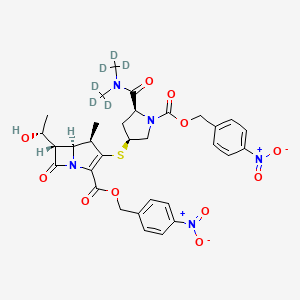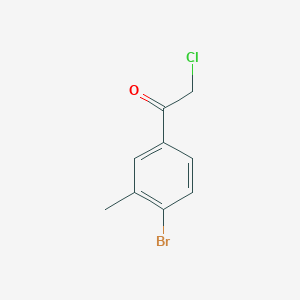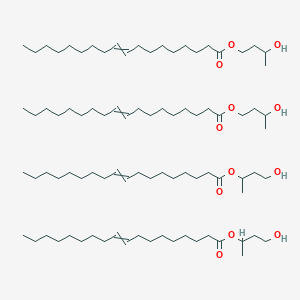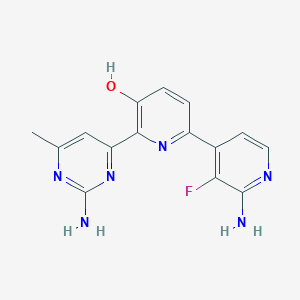
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester: is a derivative of meropenem, a broad-spectrum carbapenem antibiotic. This compound is labeled with deuterium (d6), which makes it useful in various research applications, particularly in the field of proteomics and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester involves multiple steps, starting with the preparation of meropenem. The meropenem core is then modified by introducing the 4-nitrobenzyloxycarbonyl group and the 4-nitrobenzyl ester group. The reaction conditions typically involve the use of protecting groups, coupling reagents, and deuterated solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of carboxylic acids from ester groups.
Substitution: Formation of substituted benzyloxycarbonyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of meropenem derivatives.
Biology: Employed in studies involving the metabolism and pharmacokinetics of meropenem.
Medicine: Utilized in the development of new antibiotics and in the study of bacterial resistance mechanisms.
Industry: Applied in the quality control of pharmaceutical products containing meropenem.
Wirkmechanismus
The mechanism of action of N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester is similar to that of meropenem. It penetrates bacterial cells and interferes with the synthesis of vital cell wall components, leading to cell death. The deuterium labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meropenem: The parent compound, a broad-spectrum carbapenem antibiotic.
Imipenem: Another carbapenem antibiotic with a similar mechanism of action.
Doripenem: A carbapenem antibiotic with enhanced activity against certain Gram-negative bacteria.
Uniqueness
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester is unique due to its deuterium labeling, which provides advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics. The presence of the 4-nitrobenzyloxycarbonyl and 4-nitrobenzyl ester groups also allows for specific chemical modifications and reactions .
Eigenschaften
Molekularformel |
C32H35N5O11S |
|---|---|
Molekulargewicht |
703.8 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1/i3D3,4D3 |
InChI-Schlüssel |
PJGGEFUAFDAJJT-CJQVKMEYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C([2H])([2H])[2H] |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)

![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)


![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)
![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)



